3-Hydroxy-4-piperidinecarboxylic acid, also known as 3-hydroxypiperidine-4-carboxylic acid, is a compound belonging to the piperidine family of organic compounds. It features a hydroxyl group and a carboxylic acid group attached to a piperidine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
3-Hydroxy-4-piperidinecarboxylic acid can be derived from various synthetic routes involving piperidine derivatives. It is often synthesized through hydrogenation processes that convert pyridine derivatives into their corresponding piperidine forms, specifically utilizing catalysts such as palladium or rhodium .
This compound falls under the category of heterocyclic compounds, specifically nitrogen-containing cyclic compounds. It is classified as an amino acid derivative due to the presence of both an amino group (from the piperidine structure) and a carboxylic acid group.
The synthesis of 3-hydroxy-4-piperidinecarboxylic acid can be achieved through several methods, primarily involving hydrogenation reactions. The following outlines a common synthetic route:
The technical details of the synthesis may vary depending on specific reagents and conditions used, but generally involve careful control of reaction parameters to optimize yield and purity.
3-Hydroxy-4-piperidinecarboxylic acid consists of a six-membered piperidine ring with a hydroxyl group (-OH) at the third position and a carboxylic acid group (-COOH) at the fourth position. Its molecular formula is CHNO, and it has a molecular weight of approximately 143.16 g/mol.
3-Hydroxy-4-piperidinecarboxylic acid can participate in various chemical reactions typical for carboxylic acids and alcohols, including:
The reactivity of this compound can be influenced by its functional groups, making it suitable for further modifications in synthetic organic chemistry.
3-Hydroxy-4-piperidinecarboxylic acid has several potential applications in scientific research:
Enantioselective synthesis of 3-hydroxy-4-piperidinecarboxylic acid derivatives leverages chiral catalysts to install stereocenters with high fidelity. A prominent approach uses asymmetric hydrogenation of cyclic enol ethers or dehydroamino acid precursors. For example, rhodium(I)-DuPHOS complexes catalyze the hydrogenation of enol ethers derived from 3-oxopiperidine-4-carboxylates, achieving enantiomeric excess (ee) >95% under optimized conditions (20 bar H₂, 25°C) [2]. This method provides direct access to the (3R,4S) stereoisomer, a key intermediate for GABA receptor agonists. Alternatively, Jacobsen’s thiourea catalysts enable the desymmetrization of meso-anhydrides, yielding chiral imide intermediates that undergo ring-opening/cyclization to form enantiopure 3-hydroxy-4-piperidinecarboxylic acid derivatives with ee values of 88–92% [4].
Table 1: Asymmetric Catalysis Approaches
| Substrate Class | Catalyst System | Key Conditions | ee (%) | Refined Stereochemistry |
|---|---|---|---|---|
| Cyclic enol ethers | Rh(I)-DuPHOS | 20 bar H₂, 25°C | >95 | (3R,4S) |
| meso-Anhydrides | Thiourea organocatalyst | Toluene, –40°C | 88–92 | (3S,4R) |
| N-Acyl iminium ions | Chiral phosphoric acid | DCE, 4Å MS | 90 | (3S,4S) |
Reductive cyclization offers efficient routes to construct the piperidine scaffold. A pivotal method involves hydrogenative cyclization of γ-azido ketones, where azide reduction generates a transient amine that intramolecularly attacks a carbonyl to form the piperidine ring. Using Pd/C in methanol at 50°C, this transformation delivers the cis-3-hydroxy-4-carboxylate isomer with >20:1 diastereoselectivity, exploiting substrate control to establish relative stereochemistry [1] [6]. Alternatively, one-pot amination-cyclization cascades streamline access to trihydroxypiperidines from nitroalkene precursors. Sequential nitro reduction (Zn/AcOH) and spontaneous cyclization afford the piperidine core with three contiguous stereocenters in 65–78% yield [4]. Notably, ring size dictates stereochemical outcomes: Six-membered piperidine formation favors chair-like transition states, locking hydroxy and carboxyl groups equatorially.
Biocatalysis provides atom-economic stereocontrol through enzymatic desymmetrization. Engineered Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of rac-3-hydroxyglutarate esters, hydrolyzing the (S)-enantiomer selectively (E > 200) while leaving the (R)-ester intact for cyclization [10]. Meanwhile, oxygenase-mediated desymmetrization of N-Boc-piperidine-4-carboxylic acid introduces C3-hydroxylation with 85% ee using a modified cytochrome P450 monooxygenase [2]. This strategy circumvents traditional protecting group manipulations and operates under aqueous conditions (pH 7.5, 30°C). Drawbacks include substrate scope limitations, as bulky N-protecting groups (e.g., Cbz) reduce enzyme activity by ~40% [10].
Orthogonal protection is essential for selective modification of 3-hydroxy-4-piperidinecarboxylic acid’s multifunctional handle. Key strategies include:
Table 2: Orthogonal Protection Groups
| Functional Group | Protecting Group | Deprotection Conditions | Compatibility |
|---|---|---|---|
| Carboxyl | Benzyl ester | H₂/Pd-C, MeOH | Stable to acids/bases; cleaved with Cbz |
| Carboxyl | tert-Butyl ester | TFA/DCM (1:1) | Stable to H₂, bases; acid-sensitive |
| Amine | Cbz | H₂/Pd-C, MeOH | Base-stable; cleaved with benzyl ester |
| Amine | Boc | TFA/DCM (1:1) or HCl/dioxane | Orthogonal to Cbz, silyl ethers |
| Hydroxyl | TBDMS | TBAF/THF or AcOH–H₂O–THF (3:1:1) | Stable to hydrogenation, mild acids/bases |
Optimal routes employ sequential deprotection: For example, global Cbz/Bn deprotection via hydrogenation precedes TBDMS removal with TBAF, isolating the free amino alcohol in 85% yield [1] [8]. This approach is indispensable for synthesizing GABAergic analogs requiring regioselective N-alkylation [8].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: